molecular formula C18H16O2 B411799 2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone

2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone

Cat. No.: B411799
M. Wt: 264.3g/mol
InChI Key: HGRSNNZOANAXRB-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone is a chemical compound that belongs to the class of benzylidene tetralones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a tetralone core with a benzylidene group at the 2-position and a methoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone typically involves the condensation of 7-methoxy-1-tetralone with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-Benzylidene-1-tetralone: Similar structure but lacks the methoxy group at the 7-position.

    2-Benzylidene-1-indanone: Similar structure but with an indanone core instead of a tetralone core.

    2-Benzylidene-1-indenone: Similar structure but with an indenone core.

Uniqueness

2-benzylidene-7-methoxy-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3g/mol

IUPAC Name

(2E)-2-benzylidene-7-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C18H16O2/c1-20-16-10-9-14-7-8-15(18(19)17(14)12-16)11-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3/b15-11+

InChI Key

HGRSNNZOANAXRB-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC2=C(CC/C(=C\C3=CC=CC=C3)/C2=O)C=C1

SMILES

COC1=CC2=C(CCC(=CC3=CC=CC=C3)C2=O)C=C1

Canonical SMILES

COC1=CC2=C(CCC(=CC3=CC=CC=C3)C2=O)C=C1

Origin of Product

United States

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